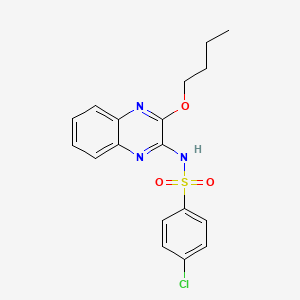![molecular formula C18H20F3NO B5131134 1-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]-2-propanamine](/img/structure/B5131134.png)
1-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]-2-propanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]-2-propanamine, also known as TFMPP, is a synthetic compound that belongs to the class of phenethylamines. TFMPP is commonly used as a research chemical and has been the subject of numerous scientific studies due to its potential applications in various fields.
Mecanismo De Acción
1-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]-2-propanamine acts as a serotonin receptor agonist, specifically targeting the 5-HT2A and 5-HT2C receptors. This results in an increase in the release of serotonin, which is believed to be responsible for its psychoactive effects.
Biochemical and Physiological Effects:
1-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]-2-propanamine has been shown to produce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It has also been shown to produce changes in mood, perception, and cognition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]-2-propanamine in lab experiments is its ability to selectively target specific serotonin receptors, allowing researchers to study the effects of serotonin on various physiological and behavioral processes. However, one limitation of 1-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]-2-propanamine is its potential for abuse and dependence, which can make it difficult to use in certain research settings.
Direcciones Futuras
There are numerous future directions for research on 1-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]-2-propanamine, including its potential use as a treatment for various psychiatric disorders, its effects on the central nervous system, and its potential as a tool for understanding the mechanisms of drug addiction and abuse. Additionally, further research is needed to fully understand the long-term effects of 1-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]-2-propanamine use and its potential for abuse and dependence.
Métodos De Síntesis
1-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]-2-propanamine can be synthesized using a variety of methods, including the reductive amination of 1-(4-methoxyphenyl)-2-nitropropene with 3-(trifluoromethyl)benzylamine. The resulting product is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol.
Aplicaciones Científicas De Investigación
1-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]-2-propanamine has been used extensively in scientific research due to its potential applications in various fields. It has been studied for its potential use as a treatment for depression, anxiety, and other psychiatric disorders. 1-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]-2-propanamine has also been studied for its effects on the central nervous system and its potential as a tool for understanding the mechanisms of drug addiction and abuse.
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3NO/c1-13(10-14-6-8-17(23-2)9-7-14)22-12-15-4-3-5-16(11-15)18(19,20)21/h3-9,11,13,22H,10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKBBHQWUSYYJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]propan-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-dichloro-2-[2-(3-ethoxyphenoxy)ethoxy]benzene](/img/structure/B5131055.png)
![1-[3-(4-bromophenoxy)propyl]-1H-imidazole](/img/structure/B5131069.png)
![methyl N-[(4-chlorophenyl)sulfonyl]tryptophanate](/img/structure/B5131070.png)
![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-N'-(2-furylmethyl)urea](/img/structure/B5131075.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5131078.png)

![N~2~-(4-ethylphenyl)-N~1~-(2-methyl-3-nitrophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5131091.png)
![N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B5131092.png)
![(3aS*,6aR*)-3-[3-(4-methoxyphenyl)propyl]-5-[(4-methyl-1H-imidazol-5-yl)methyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5131099.png)
![2-({[3-(ethoxycarbonyl)-4-phenyl-2-thienyl]amino}carbonyl)-6-nitrobenzoic acid](/img/structure/B5131105.png)
![6-amino-1-benzyl-3-methyl-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5131118.png)

![5-chloro-2-[(3-methoxybenzoyl)amino]benzoic acid](/img/structure/B5131128.png)
![1-[(2E)-2-methyl-2-buten-1-yl]-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5131142.png)